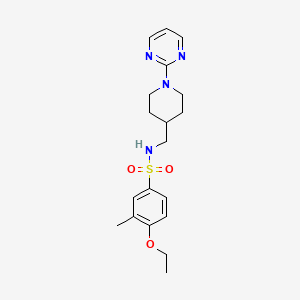

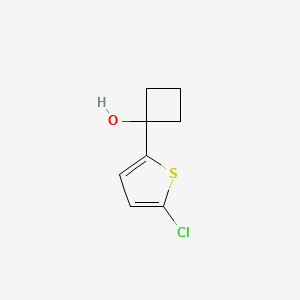

5-chloro-2-phenyl-1H-Indole-3-propanoic acid

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole .

Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield (84% yield) .Molecular Structure Analysis

The molecular formula of 5-chloro-2-phenyl-1H-Indole-3-propanoic acid is C15H10ClNO2 . The average mass is 271.698 Da and the monoisotopic mass is 271.040009 Da .Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Physical and Chemical Properties Analysis

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Applications De Recherche Scientifique

Inhibition of Cytosolic Phospholipase A2α

5-Chloro-2-phenyl-1H-Indole-3-propanoic acid has been studied for its role as an inhibitor of cytosolic phospholipase A2α (cPLA2α), which is significant in the context of inflammation and related disorders. Research conducted by Tomoo et al. (2014) demonstrates that compounds with this structure, particularly 56n (ASB14780), exhibit potent inhibitory activity against cPLA2α in various assays and models, suggesting potential therapeutic applications in inflammatory conditions (Tomoo et al., 2014).

Urease Inhibition

Indole derivatives, including this compound, have been explored for their urease inhibitory properties. Nazir et al. (2018) synthesized a range of indole-based compounds, exhibiting potent urease inhibitory activities. These findings suggest potential applications in combating diseases caused by urease-producing pathogens (Nazir et al., 2018).

Antimicrobial Activity

A study by Radhakrishnan et al. (2020) on Schiff bases derived from this compound indicates remarkable antimicrobial activity. This research underlines the potential of these compounds in developing new antimicrobial agents (Radhakrishnan et al., 2020).

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of derivatives of this compound have been examined to understand their chemical and biological properties. Geetha et al. (2019) conducted a study involving Hirshfeld surface analysis and DFT calculations, providing insights into the compound’s molecular packing and stability (Geetha et al., 2019).

Corrosion Inhibition

Vikneshvaran and Velmathi (2019) explored the use of this compound derivatives as corrosion inhibitors. They found that these compounds exhibit significant inhibitory action on the corrosion of carbon steel in acidic environments, highlighting their potential industrial applications (Vikneshvaran & Velmathi, 2019).

Mécanisme D'action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . Some indole derivatives have been reported as antiproliferative agents targeting EGFR and BRAF V600E .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects . For instance, some indole derivatives inhibit both EGFR and BRAF V600E, which are over-activated in several malignancies .

Biochemical Pathways

Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Some related compounds have been reported to have good pharmacokinetic profiles .

Result of Action

Indole derivatives have been reported to possess potent antiviral activity and significant antiproliferative activity .

Action Environment

The synthesis and biological activity of indole derivatives are known to be influenced by various factors .

Orientations Futures

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Analyse Biochimique

Biochemical Properties

Indole derivatives, such as 3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic Acid, have been found to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives for treatment. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The cellular effects of 3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic Acid are diverse due to its ability to interact with various biomolecules. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic Acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c18-12-6-8-15-14(10-12)13(7-9-16(20)21)17(19-15)11-4-2-1-3-5-11/h1-6,8,10,19H,7,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGAMSQGBBFFTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007560.png)

![N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007562.png)

![6-(Bromomethyl)-2,2-difluorospiro[2.5]octane](/img/structure/B3007563.png)

![3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007565.png)

![3-allyl-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007568.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B3007571.png)

![4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3007574.png)